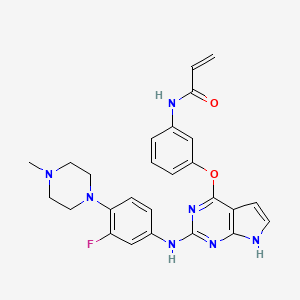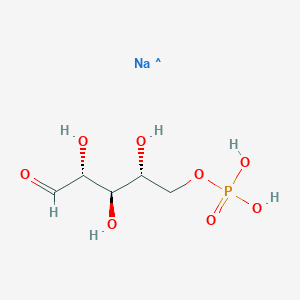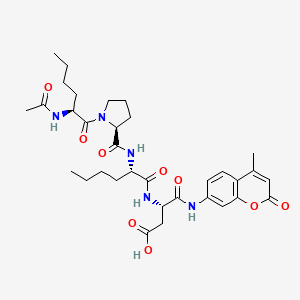
3-(Piperazin-1-yl)dihydrofuran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperazin-1-yl)dihydrofuran-2,5-dione is a heterocyclic compound that features a piperazine ring fused with an oxolane-2,5-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)dihydrofuran-2,5-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form piperazinopyrrolidinones . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the rapid construction of heterocyclic skeletons .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The Ugi reaction is particularly favored in industrial settings due to its efficiency and ability to produce diverse compounds from commercially available starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperazin-1-yl)dihydrofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxolane-2,5-dione moiety into other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives.
Applications De Recherche Scientifique
3-(Piperazin-1-yl)dihydrofuran-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Piperazin-1-yl)dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of ADAMTS enzymes, which are involved in the degradation of cartilage and disruption of cartilage homeostasis . This inhibition can lead to therapeutic effects in conditions such as osteoarthritis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine-2,5-dione: A closely related compound with similar biological activities.
Tryptamine-piperazine-2,5-dione conjugates: These compounds exhibit significant anticancer properties.
Uniqueness
3-(Piperazin-1-yl)dihydrofuran-2,5-dione is unique due to its specific structural features and the diverse range of reactions it can undergo.
Propriétés
Numéro CAS |
131776-47-1 |
|---|---|
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.195 |
Nom IUPAC |
3-piperazin-1-yloxolane-2,5-dione |
InChI |
InChI=1S/C8H12N2O3/c11-7-5-6(8(12)13-7)10-3-1-9-2-4-10/h6,9H,1-5H2 |
Clé InChI |
VHVUQOMQTHMBLL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2CC(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







](/img/new.no-structure.jpg)







